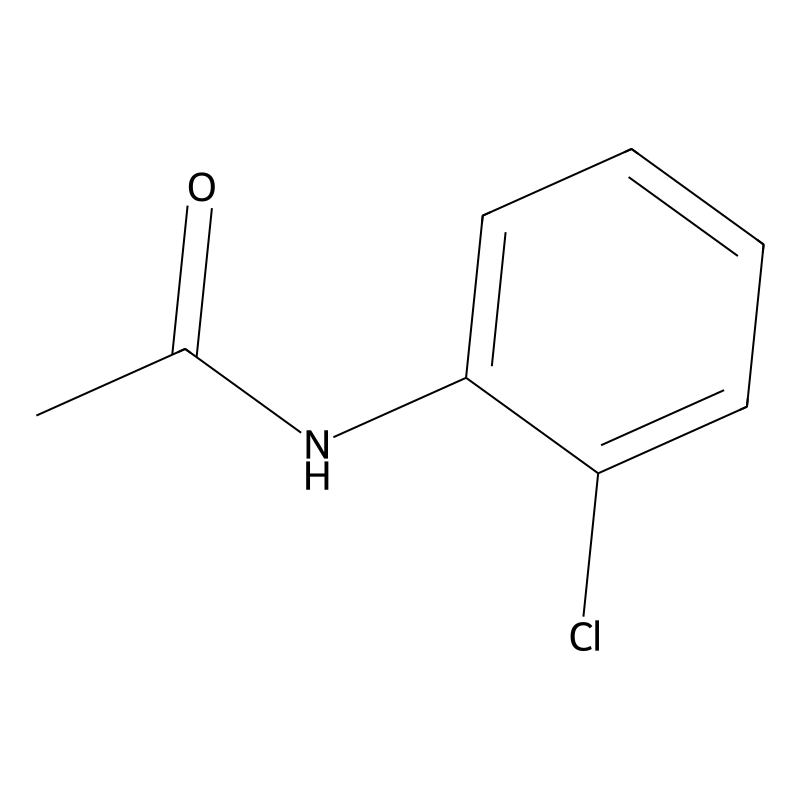2'-Chloroacetanilide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL
MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE
VERY SOL IN ETHER, HOT BENZENE
Canonical SMILES
Degradation of Chloroacetanilide Herbicides in Natural Waters
Scientific Field: Environmental Science
Summary of Application: This research focuses on the degradation of a chloroacetanilide herbicide in natural waters using UV activated hydrogen peroxide, persulfate, and peroxymonosulfate processes. The study investigates the process under different conditions and compares it to the more conventional UV/H2O2 process.
Methods of Application: The UV/S2O82− and UV/H2O2 processes were most effective under acidic conditions (pH 5), while the UV/HSO5− process showed the highest degradation efficacy under basic conditions (pH > 8).
Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis
Scientific Field: Environmental Chemistry
Summary of Application: This research investigates the removal of chloroacetanilide herbicides from water using heterogeneous photocatalysis with TiO2/UV-A.
Results or Outcomes: The maximum removal efficiency for alachlor, acetochlor, and metolachlor was 97.5%, 93.1%, and 98.2%, respectively.
Synthesis and Characterization of Cellulose-Acetanilide Ether
Scientific Field: Polymer Science
Summary of Application: This research focuses on the synthesis and characterization of cellulose-acetanilide ether and its antibacterial activity.
Methods of Application: Cellulose-acetanilide ethers were prepared by homogeneous etherification of microcrystalline or kraft cellulose with 2-Chloroacetanilide in LiCl/DMAc (8%) at 60 °C for 24 h under mild reaction conditions.
Results or Outcomes: The antibacterial experiment revealed excellent antibacterial activity of the cellulose-acetanilide ethers.
Stabilization of Cellulose Ester Varnishes
Scientific Field: Material Science
Summary of Application: Acetanilide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes.
Results or Outcomes: The outcome is the production of stabilized cellulose ester varnishes.
Intermediation in Rubber Accelerator Synthesis
Summary of Application: Acetanilide is used as an intermediate in the synthesis of rubber accelerators.
Results or Outcomes: The outcome is the production of rubber accelerators, which are important in the vulcanization process of rubber.
Dyes and Dye Intermediate Synthesis
Scientific Field: Organic Chemistry
Summary of Application: Acetanilide is used in the synthesis of dyes and dye intermediates.
Results or Outcomes: The outcome is the production of various dyes and dye intermediates, which are important in the textile industry.
2'-Chloroacetanilide, also known as N-(2-chlorophenyl)acetamide, is an organic compound with the molecular formula . It features a chloro substituent on the aromatic ring of acetanilide, which contributes to its unique chemical properties. The compound is characterized by its white crystalline appearance and is soluble in organic solvents. It is considered hazardous, with potential health risks including skin sensitization and respiratory irritation upon exposure .
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating reactions such as hydrolysis or alkylation.
- Hydrolysis: In aqueous solutions, 2'-chloroacetanilide can hydrolyze to yield acetic acid and 2-chloroaniline under acidic or basic conditions .
- Rearrangement Reactions: Studies indicate that it can participate in rearrangement reactions under specific conditions, which are influenced by pressure and temperature .
Several methods have been reported for synthesizing 2'-chloroacetanilide:
- Acetylation of 2-Chloroaniline: This method involves the reaction of 2-chloroaniline with acetic anhydride or acetyl chloride under controlled conditions to yield 2'-chloroacetanilide.
- Chlorination of Acetanilide: Acetanilide can be chlorinated using chlorinating agents like phosphorus pentachloride or thionyl chloride to introduce the chloro group at the ortho position .
2'-Chloroacetanilide finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Chemical Research: It is utilized in studies related to nucleophilic substitution mechanisms and reaction kinetics.
- Analytical Chemistry: Used as a reagent for detecting certain chemical classes due to its distinct spectroscopic properties .
Interaction studies involving 2'-chloroacetanilide have focused on its reactivity with nucleophiles and other electrophiles. The compound's behavior in nucleophilic displacement reactions has been characterized, revealing insights into its stability and reactivity profile under different conditions. Such studies are crucial for understanding its potential applications in medicinal chemistry and materials science .
Several compounds share structural similarities with 2'-chloroacetanilide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Acetanilide | Lacks the chloro substituent | |
| 4-Chloroacetanilide | Chloro group at para position | |
| N-(4-Chlorophenyl)acetamide | Different substitution pattern on the aromatic ring |
Uniqueness of 2'-Chloroacetanilide
The uniqueness of 2'-chloroacetanilide lies in its specific ortho-chloro substitution, which influences both its chemical reactivity and biological activity. This positional effect can lead to different pharmacological profiles compared to its analogs, making it a compound of interest in both synthetic chemistry and drug development.
Color/Form
XLogP3
LogP
Melting Point
88 °C
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
SUBLIMES AT ABOUT 50-60 °C, & CAN BE REMOVED FROM MIXTURE WITH CORRESPONDING P-ISOMER IN THIS MANNER...








